2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Lipophilicity Drug-likeness Membrane permeability

This naphthalene-thiophene-pyrazine acetamide (XLogP3=3.2, MW=359.4) is a privileged kinase-targeting scaffold for hit-to-lead optimization. The naphthalen-1-yl moiety drives hydrophobic pocket interactions while the pyrazine-thiophene core offers hinge-binding potential, evidenced by sub-nanomolar IC50 values in structurally proximal chemotypes. Procure alongside the furan analog (CAS 2034300-86-0) to execute sulfur-to-oxygen bioisostere matched-pair studies, or pair with the 2-chlorophenyl variant (XLogP3=2.5) to directly correlate a 0.7 logP shift with Caco-2/PAMPA permeability flux. This analog is specifically justified when screening targets requiring enhanced lipophilicity and extended aromatic surface area.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 2034425-91-5
Cat. No. B2821374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
CAS2034425-91-5
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NC=CN=C3C4=CC=CS4
InChIInChI=1S/C21H17N3OS/c25-20(13-16-7-3-6-15-5-1-2-8-17(15)16)24-14-18-21(23-11-10-22-18)19-9-4-12-26-19/h1-12H,13-14H2,(H,24,25)
InChIKeyMXAHJVDKVIYANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034425-91-5): A Pyrazine-Acetamide Scaffold for Targeted Chemical Procurement


2-(Naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034425-91-5) is a synthetic small molecule built on a pyrazine-acetamide core, featuring a naphthalen-1-yl acetyl moiety and a thiophen-2-yl substituent on the pyrazine ring. This compound belongs to a broader class of N-((3-heteroarylpyrazin-2-yl)methyl)acetamides that have attracted attention as potential kinase inhibitor scaffolds and chemical biology probes [1]. With a molecular formula of C21H17N3OS, a molecular weight of 359.4 g/mol, and a computed XLogP3 of 3.2, the compound occupies a physicochemical space that balances aromatic character with moderate lipophilicity, making it a candidate for hit-to-lead optimization in drug discovery programs [1].

Why 2-(Naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide Cannot Be Simply Replaced by In-Class Analogs


Within the N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide series, even minor structural modifications produce significant shifts in physicochemical properties that directly impact molecular recognition, solubility, and ADME profiles. For instance, replacing the naphthalen-1-yl group with a 2-chlorophenyl substituent reduces computed logP from 3.2 to 2.5 and molecular weight from 359.4 to 343.8 g/mol [1][2]. Swapping the thiophen-2-yl on the pyrazine for a furan-2-yl alters both electronic character and hydrogen-bonding capacity . These differences are not cosmetic; they translate into divergent binding kinetics, selectivity windows, and pharmacokinetic behavior as demonstrated across related kinase-targeted acetamide libraries [3]. Consequently, generic substitution without experimental validation risks loss of the precise molecular interactions that make this scaffold valuable.

Quantitative Differentiation Evidence for 2-(Naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide Relative to Its Closest Analogs


Elevated Lipophilicity (XLogP3 = 3.2) Distinguishes the Naphthalene-Bearing Compound from the Chlorophenyl Analog (XLogP3 = 2.5)

The target compound displays a computed XLogP3 of 3.2, which is 0.7 log units higher than the 2.5 value for the 2-chlorophenyl analog (CID 121023513) [1][2]. This difference corresponds to an approximately 5-fold increase in octanol-water partition coefficient, placing the naphthalene derivative closer to the optimal lipophilicity range (logP 3–5) for passive membrane permeation while still respecting Lipinski's Rule of Five.

Lipophilicity Drug-likeness Membrane permeability

Naphthalen-1-yl Moiety Provides Higher Molecular Volume and π-Surface Area Relative to Monocyclic Aromatic Analogs

The naphthalen-1-yl substituent contributes a molecular weight of 359.4 g/mol and an extended aromatic surface, compared to 315.41 g/mol for the thiophen-2-yl analog (CAS 2034238-83-8) and 343.8 g/mol for the chlorophenyl analog [1][3][2]. The bicyclic naphthalene system offers a larger π-surface area for potential edge-to-face or parallel-displaced stacking interactions with aromatic residues in kinase ATP-binding pockets, a feature absent in monocyclic phenyl or thiophene-based congeners.

Molecular recognition π-stacking Kinase inhibitor scaffold

Pyrazine-Acetamide Scaffold Matches Privileged Kinase Pharmacophores; Closest Analogs Exhibit Nanomolar Inhibition in Targeted Assays

The N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide scaffold positions the pyrazine nitrogen atoms as potential hinge-binding elements in kinase ATP sites. In the BindingDB database, structurally related pyrazine-acetamide compounds (e.g., CHEMBL4863249) achieve IC50 values as low as 0.630 nM against serine protease and kinase targets [1]. While the specific bioactivity of the naphthalene-bearing target compound has not been disclosed in public databases as of the knowledge cutoff, its scaffold architecture aligns with active chemotypes in the STK19 and RET kinase inhibitor patent literature, where analogous N-heteroaryl-methyl acetamides achieve IC50 values between 24 nM and 100 nM [2].

Kinase inhibition Structure-activity relationship ATP-competitive inhibitor

Furan-to-Thiophene Exchange in the Pyrazine 3-Position Modulates Hydrogen-Bond Acceptor Character Without Altering Scaffold Topology

Replacement of the thiophen-2-yl group on the pyrazine ring with a furan-2-yl yields the analog N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(naphthalen-1-yl)acetamide (CAS 2034300-86-0) . This sulfur-to-oxygen exchange reduces molecular weight slightly (359.4 vs. 343.39 g/mol) and alters the heteroatom's hydrogen-bond acceptor strength, as oxygen is a stronger H-bond acceptor than sulfur. Such subtle electronic modulation can redirect target selectivity in kinase profiling panels without altering the gross molecular shape, making the thiophene variant a distinct chemical biology tool rather than a redundant analog.

Bioisosterism Heterocycle replacement Electronic tuning

Recommended Procurement and Deployment Scenarios for 2-(Naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide


Kinase Inhibitor Focused Library Design

The compound serves as a privileged scaffold for constructing kinase-focused screening libraries. Its naphthalene moiety exploits hydrophobic pocket interactions, while the pyrazine-thiophene core offers hinge-binding potential, as evidenced by sub-nanomolar to low-nanomolar IC50 values reported for structurally proximal chemotypes [3]. Procurement of this specific analog, rather than the chlorophenyl or thiophene variants, is justified when the screening objective demands enhanced lipophilicity (XLogP3 = 3.2) and extended aromatic surface area for targets with large hydrophobic patches [1].

Structure-Activity Relationship (SAR) Expansion of STK19 or RET Kinase Programs

Given the clinical relevance of STK19 (melanoma) and RET (thyroid/lung cancers) as kinase targets, and the demonstrated activity of related pyrazine-acetamide scaffolds against these kinases [4], this compound is a rational acquisition for medicinal chemistry teams seeking to diversify substitution patterns around a validated core. The naphthalene-thiophene combination provides a distinct steric and electronic profile not represented in the published ZT-12-037-01 quinazoline series .

Physicochemical Probe for Membrane Permeability Studies

With a computed XLogP3 of 3.2, this compound sits near the center of the optimal lipophilicity range for passive membrane diffusion. Its procurement alongside the less lipophilic chlorophenyl analog (XLogP3 = 2.5) enables pairwise comparison of cellular permeability in Caco-2 or PAMPA assays, directly linking a 0.7 logP difference to measured flux rates [1][2].

Heterocyclic Bioisostere Evaluation in Chemical Biology

The compound pairs with its furan analog (CAS 2034300-86-0) to form a matched molecular pair for evaluating sulfur-to-oxygen bioisosterism at the pyrazine 3-position. Researchers can probe how thiophene versus furan influences target engagement, selectivity, and metabolic stability while holding the naphthalene-acetamide portion constant .

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